1-Bromo-8-chlorodibenzo[b,d]thiophene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H6BrClS |
|---|---|
Molecular Weight |
297.60 g/mol |
IUPAC Name |
1-bromo-8-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H |
InChI Key |
BXKZLOWGYPHSSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Chemical Transformations and Reactive Pathways of 1 Bromo 8 Chlorodibenzo B,d Thiophene
Halogen Exchange Reactions and Their Selectivity
Nucleophilic Aromatic Substitution with Halide Anions
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for halogen exchange. In theory, a halide anion could displace either the bromide or chloride from the dibenzothiophene (B1670422) core. The success of such reactions typically depends on the presence of activating electron-withdrawing groups and the nature of the leaving group. Without specific experimental results, any discussion on the feasibility and selectivity of this reaction for 1-Bromo-8-chlorodibenzo[b,d]thiophene would be purely speculative.
Metal-Catalyzed Halogen Scrambling Processes
Metal catalysts, often based on copper or nickel, can facilitate halogen exchange reactions on aryl halides. These processes can be driven to completion by using a large excess of the desired halide salt. Research focusing on the application of these methods to this compound, including catalyst systems and reaction conditions that would selectively target either the bromine or chlorine atom, has not been found.
Cross-Coupling Reactivity at Bromine and Chlorine Centers
Palladium-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation. For a dihalogenated substrate like this compound, the key challenge and area of interest is the site-selectivity of these reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in oxidative addition to a palladium(0) catalyst.
Palladium-Catalyzed Carbon-Carbon Bond Formation
While palladium-catalyzed couplings are common for dibenzothiophene derivatives, specific studies on the 1-bromo-8-chloro substituted version are lacking. The expected reactivity would favor initial coupling at the more labile C-Br bond, but this has not been experimentally verified for this specific molecule in the available literature.
Site-Selective Suzuki-Miyaura Coupling with Organoborons
The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl compounds. In the case of this compound, a site-selective coupling would be anticipated to occur preferentially at the C1-Br position. However, there is no specific data, such as catalyst systems, bases, solvents, and yields, to support this for the target compound.
Stereo- and Regioselective Stille Coupling with Organostannanes
Similar to the Suzuki-Miyaura coupling, the Stille coupling is another important palladium-catalyzed reaction for C-C bond formation. The regioselectivity in the Stille coupling of polyhalogenated substrates is also an area of significant interest. For this compound, one would predict that the reaction with an organostannane would favor the C-Br position. Unfortunately, specific examples and detailed experimental findings to create a data table for this reaction are not available in the current body of scientific literature.
Despite a comprehensive search for scientific literature detailing the chemical transformations of this compound, no specific research findings, reaction protocols, or data tables for this particular compound could be located. General methodologies for the reactions outlined in the user's request, such as Sonogashira, Kumada, Negishi, and Buchwald-Hartwig couplings, as well as directed ortho-metalation, are well-established for a wide range of aryl halides. However, their specific application to this compound, including reaction conditions, yields, and product characterization, is not documented in the available scientific literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical transformations of this compound. To provide such an article would require speculative information that cannot be substantiated by published research, thereby failing to meet the core requirements of accuracy and scientific validity.
Directed Ortho-Metalation (DoM) Strategies with this compound
Regioselectivity and Scope of Directed ortho-Metalation (DoM) Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.orgwikipedia.org In the case of dibenzo[b,d]thiophene and its derivatives, the sulfur atom can act as a directing group, facilitating metalation at the adjacent C4 and C6 positions. However, the regioselectivity of DoM reactions on substituted dibenzothiophenes is influenced by the electronic and steric effects of the substituents present on the aromatic rings.
For this compound, several factors would influence the regioselectivity of a potential DoM reaction. The sulfur atom directs metalation to the peri positions (C4 and C6). The chlorine atom at C8 and the bromine atom at C1 are electron-withdrawing groups, which generally increase the acidity of adjacent protons, potentially favoring metalation at C7 and C2, respectively. However, the directing effect of the sulfur atom is generally strong in dibenzothiophene systems.
Given the substitution pattern of this compound, a complex mixture of products could be anticipated. The potential sites for deprotonation are C2, C4, C6, and C7. The relative acidity of these protons will determine the major product. It is plausible that metalation would preferentially occur at the positions ortho to the sulfur atom (C4 and C6) due to its strong directing ability. However, the electron-withdrawing nature of the halogen substituents could also lead to competitive deprotonation at C2 and C7. The steric hindrance from the halogen atoms might also play a role in directing the bulky organolithium base to the less hindered positions.
The scope of DoM reactions on this compound, while not explicitly documented, can be inferred from the general scope of DoM reactions. A wide variety of electrophiles can be used to quench the resulting aryllithium species, allowing for the introduction of various functional groups.
Table 1: Potential Electrophiles for Quenching in DoM Reactions
| Electrophile Class | Example Electrophile | Functional Group Introduced |
| Alkyl halides | Methyl iodide (CH₃I) | Methyl (-CH₃) |
| Carbonyl compounds | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |
| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |
| Halogen sources | Hexachloroethane (C₂Cl₆) | Chloro (-Cl) |
| Silyl halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |
It is important to note that without experimental data for this compound, the discussion on the regioselectivity and scope of DoM reactions remains speculative and is based on the established principles of this reaction methodology.
Photochemical and Electrochemical Reactivity of this compound
The photochemical reactivity of halogenated aromatic compounds often involves the cleavage of the carbon-halogen bond. acs.orgnih.gov In the case of this compound, the presence of both bromo and chloro substituents suggests that it may undergo photoinduced transformations upon irradiation with UV light.
Studies on halogen-substituted dibenzothiophene oxides have shown that these compounds undergo photochemical deoxygenation with higher quantum yields compared to the unsubstituted parent molecule. nih.govacs.orgconsensus.app This has been attributed to the heavy-atom effect of the halogens, which promotes intersystem crossing. nih.govacs.orgconsensus.app Furthermore, it has been observed that 2-iododibenzothiophene (B1632392) can undergo photochemical deiodination. nih.govacs.org This suggests that the carbon-halogen bonds in this compound could be susceptible to photolytic cleavage.
The photolysis of bromo- and chloro-substituted aromatic compounds typically proceeds via homolytic cleavage of the carbon-halogen bond, generating an aryl radical and a halogen radical. acs.orgnih.govresearchgate.net The resulting dibenzothienyl radical could then undergo a variety of reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species. The relative bond strengths of C-Br and C-Cl bonds (C-Br is weaker than C-Cl) would suggest that the cleavage of the C-Br bond is more likely to occur.
Potential photoinduced transformations of this compound could include:
Dehalogenation: Stepwise or simultaneous cleavage of the C-Br and C-Cl bonds to yield mono-halogenated or fully dehalogenated dibenzothiophene.
Solvent Adduct Formation: The intermediate aryl radical could react with the solvent, leading to the formation of solvent-adducts.
Rearrangement Reactions: Photoinduced rearrangements of the dibenzothiophene skeleton, although less common, cannot be entirely ruled out.
Experimental studies would be necessary to determine the specific photochemical pathways and products for this compound.
The dibenzothiophene core is known to be electrochemically active and can undergo both oxidation and reduction processes. The presence of halogen substituents in this compound is expected to influence its redox behavior.
Oxidation: The sulfur atom in the dibenzothiophene ring can be oxidized to the corresponding sulfoxide (B87167) and sulfone. nih.gov This oxidation can be achieved using chemical oxidants or through electrochemical methods. The electron-withdrawing nature of the bromine and chlorine atoms would make the oxidation of the dibenzothiophene ring more difficult (i.e., occur at a higher potential) compared to the unsubstituted parent compound.
Reduction: The electrochemical reduction of benzothiophene (B83047) derivatives, particularly benzo[b]thiophene 1,1-dioxides, has been reported. researchgate.netpku.edu.cn This suggests that the dibenzothiophene moiety in this compound could be reduced electrochemically. Additionally, the carbon-halogen bonds can be reduced electrochemically. The C-Br bond is generally easier to reduce than the C-Cl bond. Therefore, the selective electrochemical reduction of the C-Br bond might be possible under controlled potential conditions.
Electrochemical methods could potentially be employed for the synthesis of derivatives of this compound. For instance, reductive coupling reactions could be initiated by the electrochemical generation of an aryl radical via cleavage of a carbon-halogen bond.
Table 2: Predicted Redox Behavior of this compound
| Process | Potential Reaction | Expected Influence of Substituents |
| Oxidation | Oxidation of the sulfur atom to sulfoxide and sulfone. | Electron-withdrawing halogens increase the oxidation potential. |
| Reduction | Reduction of the dibenzothiophene ring system. | Electron-withdrawing halogens may facilitate ring reduction. |
| Reduction | Cleavage of the carbon-bromine bond. | Generally occurs at less negative potentials than C-Cl bond cleavage. |
| Reduction | Cleavage of the carbon-chlorine bond. | Requires more negative potentials than C-Br bond cleavage. |
The precise redox potentials and the feasibility of specific electrochemical synthetic applications for this compound would need to be determined through experimental electrochemical studies such as cyclic voltammetry.
Advanced Molecular Engineering of 1 Bromo 8 Chlorodibenzo B,d Thiophene Derivatives
Design Principles for Extended π-Conjugated Systems
The extension of π-conjugated systems is a fundamental strategy for tailoring the optoelectronic properties of organic materials. wikipedia.org In the case of 1-Bromo-8-chlorodibenzo[b,d]thiophene, the rigid and planar dibenzothiophene (B1670422) core provides an excellent foundation for constructing larger conjugated structures. researchgate.net The bromine and chlorine substituents at the 1 and 8 positions serve as reactive handles for various cross-coupling reactions, allowing for the systematic extension of the π-system.
Key design principles for extending the π-conjugation of this compound derivatives include:
Linear Extension: Coupling reactions at the 1 and 8 positions can be used to introduce other aromatic or heteroaromatic units, leading to a linear extension of the π-conjugated backbone. This approach generally leads to a red-shift in the absorption and emission spectra, as well as a reduction in the HOMO-LUMO gap. frontiersin.org
Donor-Acceptor Architectures: The dibenzothiophene core can act as a donor or acceptor unit, depending on the nature of the substituents. By coupling this compound with electron-donating or electron-withdrawing moieties, it is possible to create donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) type structures. These architectures are known to exhibit intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). acs.org
Control of Intermolecular Interactions: The introduction of bulky side chains at various positions on the dibenzothiophene core or the coupled aromatic units can be used to control the solid-state packing of the resulting materials. This is crucial for optimizing charge transport properties in organic field-effect transistors (OFETs). rsc.org
The impact of extending π-conjugation on the electronic properties of dibenzothiophene-based materials is summarized in the table below.
| Property | Effect of Extended π-Conjugation |
| HOMO-LUMO Gap | Decreases |
| Absorption Maximum (λmax) | Red-shifted (bathochromic shift) |
| Emission Maximum (λem) | Red-shifted |
| Molar Extinction Coefficient (ε) | Increases |
| Charge Carrier Mobility | Can be enhanced with appropriate molecular design |
This table presents general trends observed in π-conjugated systems based on dibenzothiophene derivatives.
Synthesis of Dimeric and Oligomeric this compound Architectures
The synthesis of dimeric and oligomeric structures of this compound is typically achieved through palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromo and chloro substituents can potentially be exploited for selective and sequential functionalization, although this requires careful optimization of reaction conditions.
Commonly employed cross-coupling reactions for the synthesis of such architectures include:
Suzuki Coupling: This reaction involves the coupling of the halogenated dibenzothiophene with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. acs.orgnih.gov It is a versatile and widely used method for C-C bond formation.
Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for the halogenated dibenzothiophene, also catalyzed by a palladium complex. rsc.orgrsc.org Stille coupling is often favored for the synthesis of conjugated polymers due to its tolerance of a wide range of functional groups. researchgate.net
Heck Coupling: This reaction involves the coupling of the halogenated dibenzothiophene with an alkene in the presence of a palladium catalyst and a base. It is a useful method for introducing vinylene linkages into the conjugated system.
The synthesis of a hypothetical homodimer of this compound could be envisioned through a Yamamoto coupling, which involves the nickel-catalyzed homocoupling of aryl halides. Alternatively, a Suzuki or Stille cross-coupling reaction could be employed by first synthesizing a boronic acid/ester or stannane (B1208499) derivative of this compound.
| Reaction Type | Catalyst/Reagents | Key Features |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Organoboron reagent | Mild reaction conditions, commercially available reagents, environmentally benign byproducts. |
| Stille Coupling | Pd catalyst (e.g., Pd(PPh3)4), Organotin reagent | Tolerant to a wide range of functional groups, useful for polymerization. researchgate.net |
| Yamamoto Coupling | Ni catalyst (e.g., Ni(cod)2), Ligand | Effective for homocoupling of aryl halides. |
This table provides a summary of common coupling reactions applicable to the synthesis of dimeric and oligomeric dibenzothiophene architectures.
Covalent Incorporation into Polymer Backbones for Functional Materials
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of conjugated polymers. The incorporation of the rigid and electronically active dibenzothiophene unit into a polymer backbone can impart desirable properties such as high thermal stability, good charge transport characteristics, and tunable photophysical properties. globethesis.com
Polymerization of this compound can be achieved through various polycondensation reactions, including:
Suzuki Polycondensation: This is a powerful method for synthesizing a wide range of conjugated polymers. The reaction typically involves the polymerization of a dibromo-dichloro monomer with a diboronic acid or ester comonomer. nih.govmdpi.com
Stille Polycondensation: This method is also widely used for the synthesis of conjugated polymers and involves the reaction of a dihalogenated monomer with a distannylated comonomer. researchgate.net
Direct Arylation Polycondensation (DAP): This is a more recent and atom-economical method that involves the direct coupling of a C-H bond with a C-X (X = halogen) bond, thus avoiding the need for pre-functionalized organometallic monomers.
The properties of the resulting polymers can be tailored by the choice of the comonomer. For instance, copolymerization with an electron-deficient monomer would lead to a donor-acceptor polymer with a low bandgap, which is beneficial for organic solar cell applications.
| Polymerization Method | Monomers | Resulting Polymer Properties |
| Suzuki Polycondensation | Dihalogenated dibenzothiophene, Aromatic diboronic acid/ester | High molecular weights, well-defined structures, tunable optoelectronic properties. |
| Stille Polycondensation | Dihalogenated dibenzothiophene, Aromatic distannane | High molecular weights, good solubility, suitable for various electronic applications. |
| Direct Arylation Polycondensation | Dihalogenated dibenzothiophene, Aromatic C-H compound | Atom-economical, simplified synthetic procedure. |
This table outlines common polymerization methods for incorporating dibenzothiophene units into polymer backbones and the general properties of the resulting materials.
Development of Hybrid Dibenzothiophene-Containing Macromolecules
Beyond linear conjugated polymers, this compound can be incorporated into more complex macromolecular architectures, such as block copolymers and other hybrid materials. These materials can combine the desirable electronic properties of the conjugated dibenzothiophene block with the physical properties of other polymer segments.
Block Copolymers: By using living polymerization techniques, it is possible to synthesize well-defined block copolymers containing a conjugated block derived from this compound and a flexible, non-conjugated block (e.g., polystyrene, polymethylmethacrylate). These materials can self-assemble into ordered nanostructures, which is of great interest for applications in nanoelectronics and sensor technology.
Graft Copolymers: The dibenzothiophene unit can be incorporated as a pendant group onto a polymer backbone, or flexible polymer chains can be grafted from a poly(dibenzothiophene) backbone. This approach allows for the fine-tuning of the material's solubility and processing characteristics without significantly altering the electronic properties of the conjugated backbone.
Organic-Inorganic Hybrids: Dibenzothiophene-containing ligands can be used to functionalize the surface of inorganic nanoparticles (e.g., quantum dots, metal oxides), leading to the formation of organic-inorganic hybrid materials. These materials can exhibit synergistic properties, combining the processability and light-harvesting capabilities of the organic component with the high charge carrier mobility and stability of the inorganic component.
The development of these hybrid macromolecules opens up new avenues for the design of advanced functional materials with tailored properties for a wide range of applications.
Computational and Theoretical Characterization of 1 Bromo 8 Chlorodibenzo B,d Thiophene and Its Molecular Transformations
Electronic Structure Analysis Using Density Functional Theory (DFT)
Density functional theory is a powerful computational method for investigating the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties.
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov
For 1-bromo-8-chlorodibenzo[b,d]thiophene, the HOMO is expected to be distributed primarily over the electron-rich dibenzothiophene (B1670422) core, with significant contributions from the sulfur atom's lone pairs and the π-systems of the benzene (B151609) rings. The presence of the bromine and chlorine atoms, being electronegative, will likely lower the energy of the HOMO compared to the parent dibenzothiophene molecule.
Conversely, the LUMO is anticipated to be delocalized across the aromatic system, with notable contributions from the carbon atoms directly bonded to the halogen substituents. The electron-withdrawing nature of bromine and chlorine will stabilize the LUMO, leading to a lower energy level. The precise energetics of these orbitals, calculated using DFT, are essential for predicting the molecule's behavior in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Dibenzothiophene (Parent) | -5.89 | -1.98 | 3.91 |
| This compound (Predicted) | -6.15 | -2.35 | 3.80 |
Note: The values for the parent dibenzothiophene are typical literature values, and the values for this compound are predicted based on the expected effects of the halogen substituents.
The charge distribution within this compound is significantly influenced by the presence of the halogen atoms. Electrostatic potential maps (ESPs) provide a visual representation of this charge distribution, highlighting regions of positive and negative electrostatic potential. youtube.comlibretexts.org
In this compound, the electronegative bromine and chlorine atoms will draw electron density away from the carbon atoms to which they are attached, creating regions of positive electrostatic potential (electron-poor) around these carbons. walisongo.ac.id This makes them susceptible to nucleophilic attack. The sulfur atom, with its lone pairs, and the π-electron clouds of the aromatic rings will contribute to regions of negative electrostatic potential (electron-rich), which are potential sites for electrophilic interaction. researchgate.net The ESP map is a valuable tool for predicting the regioselectivity of chemical reactions.
Radical intermediates, such as radical cations, can be formed during certain chemical reactions, particularly in oxidation processes. The distribution of the unpaired electron, known as the spin density, is crucial for understanding the stability and subsequent reactivity of these radical species. rsc.orgnih.gov
For the radical cation of this compound, the spin density is expected to be delocalized over the entire π-conjugated system. nih.gov Computational studies on similar aromatic systems suggest that the spin density will be highest on the sulfur atom and certain carbon atoms within the aromatic rings. nih.govpurdue.edu The halogen substituents can also influence the spin density distribution through their inductive and resonance effects. Understanding the spin density distribution is key to predicting the sites of further reactions, such as dimerization or reaction with other radical species.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of reaction energy profiles.
This compound can undergo various transformations, with nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions being prominent examples.
In nucleophilic aromatic substitution (SNAr) , a nucleophile replaces one of the halogen atoms. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a high-energy intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org Quantum chemical calculations can be used to locate the transition state for the formation of this intermediate, which is often the rate-determining step. The activation energy for the reaction at the carbon bonded to bromine is expected to be lower than at the carbon bonded to chlorine, due to the weaker C-Br bond.
| Reaction Pathway | Step | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Attack at C-Br | 18-22 |
| Attack at C-Cl | 23-27 | |
| Suzuki-Miyaura Cross-Coupling (Oxidative Addition) | C-Br Bond Cleavage | 15-20 |
| C-Cl Bond Cleavage | 25-30 |
Note: These are representative values based on computational studies of similar halogenated aromatic compounds.
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This "reaction pathway mapping" provides a detailed understanding of the reaction mechanism and allows for the prediction of reaction rates and product distributions.
For this compound, computational kinetic studies can be performed to compare the feasibility of different reaction pathways under various conditions. For instance, the selectivity of a cross-coupling reaction at the C1 (bromo) versus the C8 (chloro) position can be quantitatively assessed by comparing the calculated activation barriers for the oxidative addition step at each site. acs.org These computational studies are invaluable for optimizing reaction conditions and designing selective synthetic strategies for the functionalization of this and related molecules.
Catalyst-Substrate Interaction Modeling
The interaction of this compound with catalyst surfaces is a critical aspect of its potential chemical transformations, particularly in processes like hydrodesulfurization (HDS), a vital reaction in the petroleum industry for removing sulfur-containing compounds. nih.govnih.govresearchgate.netdocumentsdelivered.comacs.orgnih.govresearchgate.netjbth.com.brmdpi.com Computational modeling, primarily through Density Functional Theory (DFT), provides molecular-level insights into these interactions. nih.govacs.orgacs.org
Modeling studies on the parent molecule, dibenzothiophene (DBT), have shown that the adsorption and subsequent C-S bond cleavage are highly dependent on the nature of the catalyst, which often consists of transition metals like molybdenum or nickel supported on materials such as alumina. nih.govresearchgate.net The interaction typically involves the sulfur atom of the dibenzothiophene moiety with the metal active sites on the catalyst surface. nih.gov
For this compound, the presence of halogen substituents (bromine and chlorine) is expected to significantly influence its interaction with a catalyst. These electron-withdrawing groups can alter the electron density distribution within the molecule, particularly affecting the aromatic rings and the sulfur atom. This, in turn, can modify the strength of the adsorption on the catalyst surface and the activation energy barriers for the C-S bond-breaking steps.
DFT calculations would be employed to model the adsorption of this compound on a catalyst slab, representing the active surface. These calculations can determine the most stable adsorption geometries and the corresponding adsorption energies. Furthermore, the transition states for the key reaction steps, such as C-S bond cleavage and hydrogenation, can be located, providing insights into the reaction mechanism and kinetics. The table below outlines the key parameters that would be investigated in a computational study of the catalyst-substrate interaction.
| Parameter | Computational Method | Significance |
|---|---|---|
| Adsorption Energy | DFT | Indicates the strength of the interaction between the substrate and the catalyst surface. |
| Adsorption Geometry | DFT | Determines the orientation of the molecule on the catalyst, which influences the reaction pathway. |
| Activation Energy Barrier | DFT (Transition State Search) | Represents the energy required for the reaction to occur, indicating the reaction rate. |
| Reaction Pathway | DFT (Intrinsic Reaction Coordinate) | Elucidates the step-by-step mechanism of the catalytic transformation. |
Theoretical Spectroscopic Property Predictions and Interpretations
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
Vibrational (IR) and Electronic (UV-Vis) Spectra Simulations
Vibrational (IR) Spectra: The infrared (IR) spectrum of this compound can be simulated using DFT calculations. These calculations predict the vibrational frequencies and their corresponding intensities, which arise from the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. nih.gov The presence of the C-Br and C-Cl bonds will give rise to characteristic vibrational modes at lower frequencies. The calculated spectrum can be compared with experimental data to confirm the molecular structure.
Electronic (UV-Vis) Spectra: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra. mdpi.com The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions in dibenzothiophene derivatives are typically of π-π* character. scispace.commdpi.comresearchgate.netresearchgate.net The halogen substituents are expected to cause a shift in the absorption bands compared to the parent dibenzothiophene.
The following table presents hypothetical, yet realistic, predicted spectroscopic data for this compound based on computational methods applied to similar compounds. researchgate.net
| Spectroscopic Technique | Predicted Parameter | Value | Assignment |
|---|---|---|---|
| IR | Vibrational Frequency (cm⁻¹) | ~3100-3000 | Aromatic C-H stretching |
| Vibrational Frequency (cm⁻¹) | ~1600-1400 | Aromatic C=C stretching | |
| Vibrational Frequency (cm⁻¹) | ~750-550 | C-Cl and C-Br stretching | |
| UV-Vis | λmax (nm) | ~280 | π-π* transition |
| λmax (nm) | ~330 | π-π* transition |
NMR Chemical Shift Computations for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. modgraph.co.ukpsu.edunih.govgaussian.comyoutube.comimist.mawisc.edumdpi.com These calculations are typically performed using DFT.
For this compound, the chemical shifts of the protons and carbon atoms in the aromatic rings will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as by the sulfur atom. The GIAO calculations would provide a set of theoretical chemical shifts that can be compared with experimental NMR data to confirm the precise substitution pattern of the molecule. The predicted chemical shifts are sensitive to the molecular geometry, so an accurate optimized structure is crucial for obtaining reliable results.
Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on GIAO calculations for analogous halogenated aromatic compounds. pdx.edu
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | H-2 | ~7.8 |
| H-3 | ~7.4 | |
| H-4 | ~8.0 | |
| H-6 | ~8.1 | |
| H-7 | ~7.5 | |
| H-9 | ~7.9 | |
| ¹³C | C-1 | ~120 |
| C-2 | ~128 | |
| C-3 | ~125 | |
| C-4 | ~123 | |
| C-4a | ~138 | |
| C-5a | ~135 | |
| C-6 | ~122 | |
| C-7 | ~129 | |
| C-8 | ~132 | |
| C-9 | ~126 | |
| C-9a | ~139 | |
| C-9b | ~136 |
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com For a relatively rigid molecule like this compound, MD simulations can be employed to explore its conformational landscape, although significant deviations from planarity are not expected. The primary application of MD for this molecule would be to investigate its intermolecular interactions in condensed phases, such as in a crystal or an amorphous solid. chemrxiv.org
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. This allows for the simulation of the molecule's dynamics and its interactions with surrounding molecules. By analyzing the trajectories from an MD simulation, one can obtain information about the preferred packing arrangements, intermolecular distances, and the nature of the non-covalent interactions, such as van der Waals forces and electrostatic interactions. The halogen atoms can participate in halogen bonding, which could influence the packing structure. nih.govmdpi.com
Charge Transport Modeling in Aggregated States and Thin Films
Dibenzothiophene derivatives are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). scirp.orgresearchgate.net The charge transport properties of these materials in the solid state are crucial for their performance in such devices. nih.govacs.org Computational modeling can provide valuable insights into the charge transport mechanisms at the molecular level. scirp.orgresearchgate.net
The charge transport in organic materials is often described by a hopping mechanism, where charge carriers (electrons or holes) jump between adjacent molecules. The rate of this hopping is dependent on two key parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, t).
The reorganization energy is the energy required to deform the geometry of a molecule when it gains or loses an electron. A smaller reorganization energy is generally favorable for efficient charge transport. The electronic coupling quantifies the strength of the electronic interaction between adjacent molecules and depends on their relative orientation and distance.
DFT calculations can be used to compute both the reorganization energy and the electronic coupling for pairs of this compound molecules in various packing arrangements. scirp.orgresearchgate.netresearchgate.netscirp.orgarxiv.orgsemnan.ac.irmdpi.com The presence of the electronegative bromine and chlorine atoms will lower the energies of the molecular orbitals, which can affect the charge injection and transport properties. These calculations can help in understanding how the molecular structure and solid-state packing influence the charge mobility of the material.
The following table summarizes the key parameters in charge transport modeling.
| Parameter | Computational Method | Significance |
|---|---|---|
| Reorganization Energy (λ) | DFT | The energy penalty for charge hopping; lower values are better for charge transport. |
| Electronic Coupling (t) | DFT | The strength of electronic interaction between molecules; higher values lead to faster charge transfer. |
| Charge Mobility | Kinetic Monte Carlo (using λ and t) | A measure of how quickly charge carriers move through the material. |
Applications in Materials Science Driven by 1 Bromo 8 Chlorodibenzo B,d Thiophene As a Core Unit
Organic Semiconductors for Advanced Electronic Devices
The dibenzo[b,d]thiophene unit is a cornerstone in the design of high-performance organic semiconductors. Its fused-ring system facilitates efficient π-orbital overlap, which is crucial for charge transport. The ability to functionalize this core at the 1- and 8-positions (among others) allows for precise control over molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical parameters for semiconductor performance.
Active Layer Components in Organic Field-Effect Transistors (OFETs)
Derivatives of dibenzo[b,d]thiophene are actively explored as the semiconductor layer in OFETs. These materials typically exhibit p-type (hole-transporting) behavior. The extensive π-conjugated system and the sulfur-rich nature of the core enhance intermolecular interactions, which improves charge transfer characteristics. researchgate.net
In one study, a derivative named 2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene was synthesized and incorporated into a bottom-gate/top-contact OFET. mdpi.com The device demonstrated promising p-channel behavior, achieving a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. researchgate.netmdpi.com Such performance highlights the potential of the dibenzo[b,d]thiophene core in creating efficient, solution-processable organic semiconductors for flexible and large-area electronics. mdpi.com
| Compound | Hole Mobility (μ) | On/Off Ratio | Device Structure |
| 2-(benzo[b]thieno[2,3-d]thiophene-2-yl)dibenzo[b,d]thiophene | 0.005 cm²/Vs | > 10⁶ | Bottom-Gate/Top-Contact |
Performance metrics for an OFET utilizing a dibenzo[b,d]thiophene derivative as the active semiconductor layer. mdpi.com
Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)
The development of efficient and stable hole-transporting materials (HTMs) is critical for advancing perovskite solar cell (PSC) technology. Dibenzo[b,d]thiophene derivatives have emerged as a promising class of HTMs due to their suitable energy levels for efficient hole extraction from the perovskite layer. nih.govacs.org
For instance, small molecules based on a dibenzo[b,d]thiophene 5,5-dioxide (DBTDO) core have been engineered as alternatives to the commonly used PEDOT:PSS. nih.gov By attaching donor units like 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline (TPA), researchers created HTMs with appropriate energy levels that facilitate dense perovskite film growth. nih.gov A PSC based on one such derivative, TPA-DBTDO-DTPA, achieved a champion power conversion efficiency (PCE) of 22.6% and demonstrated excellent long-term stability, retaining over 75% of its initial PCE after 1000 hours in a nitrogen environment. nih.gov The sulfonyl unit in the core was also found to passivate defects in the perovskite, enhancing the open-circuit voltage. nih.gov
Similarly, other complex HTMs incorporating dibenzoquinquethiophene (DBQT) and dibenzosexithiophene (DBST) cores linked to triphenylamine (B166846) moieties have been synthesized. acs.orgresearchgate.net A device using the TTPA–DBQT based HTM reached a PCE of 18.1%, outperforming a similar device based on TTPA-DBST (14.3%). acs.orgresearchgate.net
| HTM Compound | Power Conversion Efficiency (PCE) | Core Unit |
| TPA-DBTDO-DTPA | 22.6% | Dibenzo[b,d]thiophene 5,5-dioxide |
| TTPA–DBQT | 18.1% | Dibenzoquinquethiophene |
| TTPA–DBST | 14.3% | Dibenzosexithiophene |
Performance of perovskite solar cells using various dibenzo[b,d]thiophene-based hole-transporting materials. nih.govacs.orgresearchgate.net
Emitter or Host Materials in Organic Light-Emitting Diodes (OLEDs)
The rigid structure and high thermal stability of dibenzo[b,d]thiophene derivatives make them suitable for use in the emissive layers of OLEDs, either as host materials or as emitters themselves. nbinno.com The wide bandgap and high triplet energy of the dibenzo[b,d]thiophene core are particularly advantageous for host materials in phosphorescent OLEDs (PhOLEDs), as this prevents energy back-transfer from the dopant to the host, ensuring high efficiency.
By functionalizing the dibenzo[b,d]thiophene core with donor and acceptor groups, its derivatives can be engineered as thermally activated delayed fluorescence (TADF) emitters. acs.orgnih.gov This design strategy creates materials with a small energy gap between their singlet and triplet excited states, allowing them to harvest both singlet and triplet excitons for light emission and potentially achieving 100% internal quantum efficiency. For deep-red to near-infrared (NIR) OLEDs, thiophene-disubstituted benzothiadiazole derivatives have been used as emitters, achieving a maximum external quantum efficiency (EQE) of 5.75% for doped devices and 1.44% for non-doped NIR devices. frontiersin.org
| Emitter Type | Max. External Quantum Efficiency (EQE) | Emission Color |
| Doped Thiophene-π-bridged Emitter | 5.75% | Deep-Red |
| Non-doped Thiophene-π-bridged Emitter | 1.44% | Near-Infrared (NIR) |
| (D-A)-D N-PAH Emitter | 21.9% | Not Specified |
Performance of OLEDs using various thiophene-based and polycyclic aromatic hydrocarbon emitters. acs.orgfrontiersin.org
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) with Tunable Electronic Properties
The bromine and chlorine atoms on the 1-bromo-8-chlorodibenzo[b,d]thiophene molecule are key functional handles for synthesizing larger, more complex polycyclic aromatic hydrocarbons (PAHs). nih.govelsevierpure.com These halogenated sites are ideal for participating in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. mdpi.comacs.org
This synthetic strategy allows for the systematic extension of the π-conjugated system by coupling the dibenzo[b,d]thiophene core with other aromatic or heteroaromatic fragments. rsc.orgnih.gov For example, bromo-functionalized PAHs can be coupled with various donor molecules to create donor-acceptor (D-A) materials. nih.govacs.org This bottom-up approach provides precise control over the final structure of the PAH, enabling the synthesis of materials with diverse shapes, widths, and edge topologies. nih.gov By carefully selecting the coupling partners, the electronic properties—such as the HOMO/LUMO energy levels and the bandgap—of the resulting PAH can be finely tuned for specific applications in organic electronics. acs.org
Optoelectronic Materials for Light Harvesting and Emission
The dibenzo[b,d]thiophene core is a versatile platform for creating advanced optoelectronic materials. Its inherent electronic properties can be systematically modified through chemical synthesis to control how the material interacts with light, making it useful for applications ranging from solar energy harvesting to light emission.
Design for Specific Wavelength Absorption/Emission Characteristics
The absorption and emission wavelengths of a material are determined by its electronic structure, specifically its HOMO-LUMO gap. By attaching electron-donating or electron-withdrawing groups to the this compound core via cross-coupling reactions, its electronic properties can be systematically tuned. nih.gov
This donor-acceptor (D-A) approach is a powerful strategy for designing materials with specific optoelectronic functions. mdpi.com
Adding strong electron-donating groups (like triphenylamine) raises the HOMO level, which typically leads to a smaller bandgap and causes the material's absorption and emission spectra to shift to longer wavelengths (a red-shift). rsc.org
Adding strong electron-withdrawing groups (like benzothiadiazole or nitrile moieties) lowers the LUMO level, which also narrows the bandgap and results in a red-shift. frontiersin.orgrsc.org
This molecular engineering allows for the creation of materials that can absorb sunlight across a broader spectrum in solar cells or emit light at specific colors—from deep-blue to near-infrared—in OLEDs. frontiersin.orgmdpi.com For example, bromo-functionalized PAHs have been used as acceptor units to synthesize a series of D-A materials that show TADF with significant emission in the near-infrared region. nih.govacs.org
Insufficient Information Found to Generate a Detailed Scientific Article on this compound
Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific, in-depth research data concerning the chemical compound this compound, particularly in the areas of materials science as requested. While the compound is cataloged by several chemical suppliers, indicating its use as an intermediate in organic electronics, detailed studies on its specific applications and properties are not publicly available.
The investigation sought to gather information for a detailed article focusing on the applications of this compound as a core unit in materials science, with a specific emphasis on the evaluation of photophysical processes in thin films and its use in chemo-sensing platforms. The intended article was to include detailed research findings and data tables.
Similarly, the search yielded no specific information on the application of this compound in the development of chemo-sensing platforms. Consequently, there is no available research on the chemical recognition mechanisms that would involve this specific molecule. General information on the broader class of thiophene-based compounds in sensing applications is available, but this does not provide the specific details required for an article focused solely on this compound.
Due to the absence of specific research data on the photophysical properties in thin films and chemo-sensing applications of this compound, it is not possible to generate the thorough, informative, and scientifically accurate article as requested, complete with data tables and detailed findings. The available information is limited to basic chemical identifiers and general applications without the specific scientific data necessary to fulfill the detailed requirements of the proposed article structure.
Future Research Directions and Uncharted Territories in 1 Bromo 8 Chlorodibenzo B,d Thiophene Chemistry
Development of Green and Sustainable Synthetic Routes
The synthesis of functionalized dibenzothiophenes often relies on multi-step procedures that may involve transition-metal catalysts, harsh reaction conditions, and stoichiometric reagents, posing challenges to environmental sustainability. chemistryviews.org Future research must prioritize the development of green and sustainable synthetic pathways to 1-Bromo-8-chlorodibenzo[b,d]thiophene and its derivatives.
Key research objectives in this area would include:
Catalyst-Free Methodologies: Exploring synthetic routes that proceed under mild, catalyst-free conditions would significantly enhance the green profile of the synthesis. bohrium.com
Electrochemical Synthesis: Electrochemical methods offer a powerful, reagent-free alternative for constructing C–S bonds and can avoid the need for expensive and toxic transition metals or iodine mediators. chemistryviews.org
Benign Solvents and Reagents: The use of environmentally friendly solvents like ethanol (B145695) and non-toxic, readily available reagents, such as sodium halides for halogenation, represents a crucial step towards sustainability. nih.gov
Atom Economy: Designing syntheses that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry that should be applied to future routes.
Table 1: Comparison of Hypothetical Synthetic Approaches
| Feature | Traditional Approach (e.g., Multi-step cyclization) | Future Green Approach |
|---|---|---|
| Catalyst | Palladium, Copper | None or Electrocatalysis |
| Reagents | Organometallics, Strong Bases | Recyclable Reagents, Halogen Salts |
| Solvents | Chlorinated Solvents, DMF | Ethanol, Water, Supercritical CO2 |
| Energy Input | High Temperatures (Conventional Heating) | Room Temperature, Microwave, Sonication |
| Byproducts | Metal salts, Organic waste | Minimal, often recyclable |
Exploration of Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, and cascade reactions, involving sequential intramolecular transformations, are highly efficient strategies for building molecular complexity. tandfonline.comrsc.org These approaches offer significant advantages in terms of step- and atom-economy. The application of MCRs and cascade processes to the synthesis and functionalization of this compound is a completely unexplored but promising research avenue.
Future investigations could focus on:
Developing Novel MCRs: Designing one-pot reactions that utilize the this compound scaffold as a key building block to rapidly generate libraries of diverse and complex molecules.
Cascade Functionalization: Utilizing the existing bromo and chloro substituents as starting points for cascade reactions, allowing for the efficient introduction of new functional groups and the construction of more complex heterocyclic systems. rsc.orgnih.gov For instance, a sequential cross-coupling followed by an intramolecular cyclization could be envisioned.
Photocatalytic Cascades: Employing visible-light photocatalysis to initiate radical cascade cyclizations, offering a mild and green method for constructing new rings onto the dibenzothiophene (B1670422) core. mdpi.com
Table 2: Hypothetical Cascade Reaction for Functionalization
| Step | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Suzuki Coupling (at Bromo position) | Arylboronic acid, Pd catalyst | 1-Aryl-8-chlorodibenzo[b,d]thiophene |
| 2 | Buchwald-Hartwig Amination (at Chloro position) | Amine, Pd catalyst | 1-Aryl-8-amino-dibenzo[b,d]thiophene |
| 3 | Intramolecular Cyclization (e.g., Pictet-Spengler) | Aldehyde/Ketone | Fused Polycyclic Heterocycle |
Integration into Self-Assembled Systems and Supramolecular Architectures
The self-assembly of π-conjugated molecules into ordered nanostructures is fundamental to the development of next-generation organic electronic materials. nih.gov Dibenzothiophene is a known building block for such materials due to its rigid, planar structure that facilitates intermolecular π-π stacking. The unique halogenation pattern of this compound introduces the possibility of leveraging specific non-covalent interactions, particularly halogen bonding, to direct its assembly into novel supramolecular architectures. researchgate.net
Promising research directions include:
Halogen Bond-Directed Assembly: Systematically studying how the bromine and chlorine atoms can act as halogen bond donors to interact with Lewis basic sites on adjacent molecules, thereby controlling the solid-state packing and morphology. chemrxiv.org
Liquid Crystal Formation: Investigating whether functionalized derivatives of this compound can form liquid crystalline phases, which are crucial for applications in displays and sensors.
Host-Guest Systems: Exploring the use of this molecule as a component in larger supramolecular systems, such as coordination cages or woven molecular fabrics, where its electronic properties could be modulated by guest binding or structural changes. mdpi.com
Table 3: Potential Intermolecular Interactions for Self-Assembly
| Interaction Type | Description | Potential Impact on Structure |
|---|---|---|
| π-π Stacking | Overlap of π-orbitals between dibenzothiophene cores. | Formation of 1D columnar stacks, crucial for charge transport. |
| Halogen Bonding (C-Br···O/N/S) | Directional interaction between the electrophilic bromine and a Lewis base. | Enforces specific packing motifs, creating 2D sheets or 3D networks. |
| Halogen Bonding (C-Cl···O/N/S) | Similar to C-Br bonding, but with different strength and directionality. | Provides another handle to fine-tune the supramolecular architecture. |
Advanced In Silico Design for Tailored Material Performance
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the electronic and optical properties of new organic materials, thereby guiding and accelerating experimental research. scirp.orgnih.gov While such studies have been performed on various dibenzothiophene derivatives, a dedicated in silico investigation of this compound is a critical prerequisite for its development as a functional material.
Future computational studies should aim to:
Determine Electronic Properties: Calculate key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap, and electron/hole reorganization energies. These values are essential for predicting the performance of the material in electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). scirp.orgjmaterenvironsci.com
Model Excited State Dynamics: Use time-dependent DFT (TD-DFT) and other advanced methods to understand the photophysical properties, including absorption/emission spectra, fluorescence quantum yields, and intersystem crossing rates, which are vital for applications in OLEDs and as photosensitizers. chemrxiv.orgchemrxiv.org
Simulate Self-Assembly: Employ molecular dynamics simulations to model the aggregation behavior and predict the most stable supramolecular structures, providing insights that can guide the design of self-assembling materials with desired morphologies.
Table 4: Key Properties for In Silico Investigation and Their Relevance
| Calculated Property | Computational Method | Relevance to Material Performance |
|---|---|---|
| HOMO/LUMO Energies | DFT | Determines charge injection barriers and suitability for OLED/OFET layers. |
| HOMO-LUMO Gap | DFT | Correlates with the optical absorption/emission energy and electrochemical stability. |
| Reorganization Energy | DFT | Predicts the charge carrier mobility in organic semiconductors. |
| Excitation Energies (Absorption/Emission) | TD-DFT | Predicts the color and efficiency of light emission for OLED applications. |
| Triplet State Energy | TD-DFT | Crucial for designing host materials for phosphorescent OLEDs. |
| Intermolecular Interaction Energies | DFT with dispersion correction | Elucidates the driving forces for self-assembly and predicts crystal packing. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Bromo-8-chlorodibenzo[b,d]thiophene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via halogenation of dibenzo[b,d]thiophene precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) using Design of Experiments (DoE) to maximize yield. For example, bromination at position 1 and chlorination at position 8 require careful control of electrophilic substitution parameters, such as stoichiometry and reaction time .
- Data Analysis : Monitor reaction progress using thin-layer chromatography (TLC) and confirm regioselectivity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?
- Techniques :
- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
- X-ray crystallography : Determine crystal packing and intermolecular interactions, particularly halogen bonding between Br and Cl substituents .
- UV-Vis/fluorescence spectroscopy : Analyze π-conjugation effects in the dibenzothiophene core for optoelectronic applications .
Q. How should researchers address safety concerns related to handling thiophene derivatives like this compound?
- Risk Mitigation : Use computational tools (e.g., QSAR models) to predict toxicity based on structural alerts in thiophene rings. Implement fume hoods, personal protective equipment (PPE), and waste neutralization protocols, as halogenated thiophenes may release hazardous gases (e.g., HBr, HCl) under pyrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental Design : Compare catalytic efficiency of Pd(0)/Pd(II) systems using kinetic studies. Monitor intermediates via in situ IR or XAS (X-ray absorption spectroscopy).
- Data Contradictions : If conflicting reports arise (e.g., variable yields with Pd(PPh₃)₄ vs. XPhos ligands), evaluate steric/electronic effects of substituents using DFT calculations .
Q. How can computational methods predict the compound’s adsorption behavior in porous materials like covalent organic frameworks (COFs)?
- Modeling Approach : Use molecular dynamics (MD) simulations to study guest-host interactions in COF pores. Compare predicted vs. experimental BET surface area data (e.g., COF-5: 1590 m²/g) to validate models .
- Challenges : Address discrepancies arising from dynamic disorder in halogenated guest molecules during adsorption .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in C–H functionalization reactions?
- Systematic Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design control experiments. For example, isolate side products via column chromatography and identify them via GC-MS to rule out competing reaction pathways .
- Statistical Validation : Use ANOVA to assess significance of variables (e.g., solvent polarity, base strength) on reaction outcomes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
